Chemical structure and IUPAC name of 5-Bromo-2,3-dihydrothiophene 1,1-dioxide.
Chemical structure and IUPAC name of 5-Bromo-2,3-dihydrothiophene 1,1-dioxide.
A Comprehensive Technical Guide to 5-Bromo-2,3-dihydrothiophene 1,1-dioxide
Abstract: This document provides an in-depth technical examination of 5-Bromo-2,3-dihydrothiophene 1,1-dioxide, a heterocyclic compound of significant interest in synthetic organic chemistry and drug discovery. We will explore its core chemical structure, IUPAC nomenclature, and physicochemical properties. The guide delves into detailed synthesis methodologies, including a comparative analysis of bromination strategies and protocols for both laboratory and industrial scales. Furthermore, we analyze the compound's chemical reactivity, highlighting key transformations that underscore its utility as a versatile synthetic intermediate. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical entity.
Introduction: The Significance of Substituted Dihydrothiophene Dioxides
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Within this class, sulfur-containing heterocycles, particularly thiophene derivatives, are of paramount importance. The oxidation of the thiophene sulfur atom to a sulfone (dioxide) dramatically alters the ring's electronic properties, transforming it from an electron-rich aromatic system into a potent electron-withdrawing moiety. This modification activates the ring for a unique set of chemical transformations.
5-Bromo-2,3-dihydrothiophene 1,1-dioxide is a prime example of such a functionalized building block. It combines the reactivity of an activated double bond, a sulfone group capable of undergoing elimination, and a versatile bromine atom that serves as a handle for further synthetic elaboration. This combination makes it a valuable intermediate for constructing complex molecular architectures.[1][2] This guide will provide the foundational knowledge required to effectively utilize this compound in a research and development setting.
Chemical Identity and Structure
IUPAC Nomenclature and Chemical Identifiers
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Preferred IUPAC Name: 5-Bromo-2,3-dihydrothiophene 1,1-dioxide
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CAS Number: 56879-03-9[3]
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Canonical SMILES: C1C(S(=O)(=O)C=C1)Br
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InChI Key: IXIQTIKATBUZNM-UHFFFAOYSA-N[3]
Molecular Structure Analysis
The molecular architecture of 5-Bromo-2,3-dihydrothiophene 1,1-dioxide consists of a five-membered sulfolene ring.[1] Key structural features include:
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Sulfone Group (-SO₂-): The sulfur atom is in its highest oxidation state (+6), double-bonded to two oxygen atoms. This group is strongly electron-withdrawing, which significantly influences the reactivity of the entire molecule.
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Carbon-Carbon Double Bond: The endocyclic double bond is conjugated with the sulfone group, rendering it electron-deficient and susceptible to specific types of chemical attack.
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Vinyl Bromide Moiety: The bromine atom is attached to one of the sp²-hybridized carbons of the double bond. This bromine atom acts as a good leaving group in nucleophilic substitution reactions, providing a primary site for molecular diversification.[1]
The interplay between these functional groups dictates the compound's unique chemical behavior and its utility in synthesis.
Physicochemical Properties
The physical and chemical properties of 5-Bromo-2,3-dihydrothiophene 1,1-dioxide are summarized in the table below. These properties are critical for determining appropriate handling, storage, and reaction conditions.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Molecular Weight | 197.05 g/mol | [1][3] |
| Density | ~2.0 g/cm³ | [1][3] |
| Boiling Point | 366.1 °C at 760 mmHg | [1][3] |
| Flash Point | 175.2 °C | [1][3] |
| Solubility | Soluble in polar solvents (e.g., water, ethanol, acetone) | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Stability | Stable under standard conditions; sensitive to strong bases and reducing agents | [1] |
Handling & Storage: The compound should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong bases and reducing agents. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling.
Synthesis Methodologies
The primary route to 5-Bromo-2,3-dihydrothiophene 1,1-dioxide is the selective bromination of its precursor, 2,3-dihydrothiophene 1,1-dioxide (also known as 2-sulfolene).[1] The choice of brominating agent is critical to achieving high yield and regioselectivity.
Comparative Analysis of Bromination Strategies
Two main electrophilic bromination methods are employed, each with distinct advantages and disadvantages. The use of N-Bromosuccinimide (NBS) is generally superior for achieving high selectivity, whereas molecular bromine can lead to undesired side products.[1]
Caption: Diagram 1: Comparison of Bromination Pathways.
Detailed Protocol: NBS-Mediated Synthesis (Laboratory Scale)
This protocol is designed as a self-validating system, where careful control of parameters ensures high yield and purity.
Objective: To synthesize 5-Bromo-2,3-dihydrothiophene 1,1-dioxide with high regioselectivity.
Materials:
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2,3-Dihydrothiophene 1,1-dioxide (1.0 eq)
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N-Bromosuccinimide (NBS) (1.05 eq)
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Benzoyl peroxide (0.02 eq, radical initiator)
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Anhydrous carbon tetrachloride (CCl₄)
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Saturated sodium bicarbonate solution
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Saturated sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3-dihydrothiophene 1,1-dioxide and anhydrous CCl₄.
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Causality: Anhydrous conditions are crucial to prevent the hydrolysis of NBS, which would reduce its efficacy and introduce side reactions. The inert nitrogen atmosphere prevents unwanted oxidative side reactions.
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Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of benzoyl peroxide.
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Causality: Using a slight excess of NBS ensures complete consumption of the starting material. Benzoyl peroxide initiates the radical bromination pathway, which favors substitution at the allylic C-5 position over addition across the double bond.[1]
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Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-3 hours. Monitor the reaction progress by TLC or GC-MS.
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Causality: The elevated temperature is required to initiate the decomposition of benzoyl peroxide and sustain the radical chain reaction. The reaction is complete when the starting material is no longer observed.
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Workup: Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate and can be removed by filtration.
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Quenching: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize any trace HBr), water, and brine.
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Causality: The aqueous washes remove any remaining water-soluble byproducts and impurities.
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-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography or recrystallization to yield the final product.
Industrial Scale-Up: Continuous Flow Synthesis
For large-scale production, batch processing is inefficient and poses safety risks due to the exothermicity of bromination. Continuous flow reactors offer superior control and efficiency.[1]
Caption: Diagram 2: Industrial Continuous Flow Synthesis Workflow.
This process provides precise temperature control, enhanced mass transfer, and integrated workup steps, leading to yields often exceeding 92% and exceptional purity.[1]
Chemical Reactivity and Key Transformations
The synthetic utility of 5-Bromo-2,3-dihydrothiophene 1,1-dioxide stems from its multiple reactive sites.
Caption: Diagram 3: Reactivity Map.
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Nucleophilic Substitution: The vinyl bromide is an excellent leaving group, readily displaced by a variety of nucleophiles such as amines, thiols, and alkoxides. This allows for the introduction of diverse functional groups at the C-5 position.[1]
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Reduction of the Sulfone: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the sulfone group to the corresponding sulfide. This transformation can be useful for modulating the electronic properties of the ring.[1]
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Cycloaddition Reactions: As a substituted dienophile, the molecule can participate in Diels-Alder reactions. The electron-withdrawing sulfone group activates the double bond, making it reactive towards electron-rich dienes.[4]
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Thermal Elimination: Like other dihydrothiophene 1,1-dioxides, this compound can undergo a retro-cheletropic reaction upon heating, extruding sulfur dioxide (SO₂) to form a substituted butadiene.[5][6] This reaction is a cornerstone of sulfolene chemistry.
Applications in Research and Development
The unique reactivity profile of 5-Bromo-2,3-dihydrothiophene 1,1-dioxide makes it a valuable tool in several scientific domains.
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Synthetic Intermediate: Its primary role is as a versatile building block. The ability to perform sequential modifications—for instance, a nucleophilic substitution at C-5 followed by a Diels-Alder reaction—enables the rapid construction of complex molecular scaffolds.[1]
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Medicinal Chemistry: Thiophene-based structures are prevalent in a wide range of FDA-approved drugs.[2] This bromo-substituted sulfone serves as a precursor for novel thiophene analogues for screening in drug discovery programs. Its potential has been investigated in the development of modulators for nuclear receptors like RORγt, which are targets for autoimmune diseases.[7]
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Materials Science: The electronic properties of the sulfone ring suggest potential applications in the synthesis of functional materials, such as conductive polymers and organic electronics, where tailored electronic properties are essential.[1]
Conclusion
5-Bromo-2,3-dihydrothiophene 1,1-dioxide is more than a simple chemical reagent; it is a highly functionalized and synthetically versatile platform. Its well-defined structure, predictable reactivity, and accessible synthesis routes make it an invaluable asset for chemists in both academic and industrial settings. From the rational design of complex drug candidates to the development of novel organic materials, the applications of this compound are extensive. A thorough understanding of its properties and chemical behavior, as outlined in this guide, is the key to unlocking its full synthetic potential.
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Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide - St. Olaf College.
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5-Bromo-2,3-Dihydro-4-Methyl-3-Nitrothiophene 1,1-Dioxide - UNI ScholarWorks.
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EXPLORATION OF BRAVERMAN REACTION CHEMISTRY. SYNTHESIS OF TRICYCLIC DIHYDROTHIOPHENE DIOXIDE DERIVATIVES FROM BISPROPARGYL SULFONES - PMC - NIH.
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Chemistry of Thiophene 1,1-Dioxides - The Dong Group.
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3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide - Benchchem.
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